molecular formula C8H9BrN4 B8273307 7-bromo-N,N-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

7-bromo-N,N-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B8273307
M. Wt: 241.09 g/mol
InChI Key: JATIVHGFJAULAI-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

A mixture of 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine (2.16 g, 7.8 mmol) in dimethylamine (30% in EtOH, 60 ml, 355 mmol) is heated in 4 portions a ca. 540 mg/15 ml of dimethylamine in a high pressure vessel to 100° C. for 3 hours each. The batches are combined and the solvent evaporated. The light brown crude material (4.77 g) is loaded on silicagel and purified by chromatography on a 70 g silica column using heptane/ethyl acetate 10-40% as eluent affording 7-bromo-N,N-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.36 g, 72.3%) as a light yellow solid. Mp.: 133-4° C. MS: m/z=243.2 (M+H+).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:11]=[C:5]2[CH:6]=[C:7]([Br:10])[CH:8]=[CH:9][N:4]2[N:3]=1.[CH3:12][NH:13][CH3:14]>>[Br:10][C:7]1[CH:8]=[CH:9][N:4]2[N:3]=[C:2]([N:13]([CH3:14])[CH3:12])[N:11]=[C:5]2[CH:6]=1

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
BrC1=NN2C(C=C(C=C2)Br)=N1
Name
Quantity
60 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a 70 g silica column

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=C(N2)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.